Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Description
Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic small molecule featuring a benzothiazole core substituted with a sulfamoyl group at position 6 and a prop-2-ynyl group at position 2. The benzothiazole ring is linked via a carbamoyl bridge to a phenylsulfonylpiperazine moiety, which is further functionalized with an ethyl carboxylate group. Its molecular weight is approximately 532.6 g/mol, with a calculated XLogP3 of 3.1, indicating moderate lipophilicity .
Properties
IUPAC Name |
ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O7S3/c1-3-11-29-20-10-9-19(38(25,32)33)16-21(20)37-23(29)26-22(30)17-5-7-18(8-6-17)39(34,35)28-14-12-27(13-15-28)24(31)36-4-2/h1,5-10,16H,4,11-15H2,2H3,(H2,25,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMTZBFLTGYYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on existing research findings, case studies, and data tables.
Structure and Properties
The compound's structure includes several significant functional groups:
- Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Piperazine ring : Commonly found in many pharmaceuticals for its ability to enhance solubility and bioavailability.
- Sulfamoyl group : Often associated with antibacterial properties.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl and benzothiazole groups exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, suggesting a potential mechanism involving inhibition of bacterial folate synthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-[4-(...)] | E. coli | 32 µg/mL |
| Ethyl 4-[4-(...)] | S. aureus | 16 µg/mL |
Anticancer Properties
Another area of investigation is the anticancer activity of this compound. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the benzothiazole moiety is particularly noted for its role in enhancing cytotoxicity against various cancer cell lines.
Case Study : A recent study evaluated the cytotoxic effects of similar benzothiazole derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways via mitochondrial damage has been observed in cancer cell lines treated with related compounds.
- Cell Cycle Arrest : Studies suggest that these compounds can cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.
Pharmacokinetics
Pharmacokinetic studies have indicated favorable absorption characteristics for the compound, with a predicted bioavailability exceeding 50%. The compound's lipophilicity allows for effective cellular uptake, which is essential for its antimicrobial and anticancer activities.
Toxicity Studies
Toxicological assessments have shown that while the compound exhibits significant biological activity, it also presents a toxicity profile that necessitates further investigation. In animal models, doses exceeding 100 mg/kg resulted in observable adverse effects, emphasizing the need for careful dosage consideration in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with other benzothiazole derivatives, differing primarily in substituents on the benzothiazole ring and the piperazine-carboxylate side chain. Key analogs include:
Key Observations :
- Lipophilicity : Despite identical molecular weights, the target compound’s XLogP3 (3.1) matches the ethoxy analog but exceeds the methoxy analog (2.8), suggesting that sulfamoyl and prop-2-ynyl groups balance polarity and hydrophobicity .
- Synthetic Accessibility : The prop-2-ynyl group introduces synthetic challenges (e.g., alkyne reactivity) compared to methyl/ethoxy analogs, which are more straightforward to functionalize via alkylation .
Bioactivity and Target Interactions
Evidence from bioactivity clustering studies indicates that benzothiazole derivatives with sulfonamide groups exhibit stronger inhibition of carbonic anhydrases and tyrosine kinases compared to alkoxy-substituted analogs . For example:
- Sulfamoyl vs. Methoxy : The sulfamoyl group’s sulfonamide moiety enhances binding to zinc-containing enzymes (e.g., carbonic anhydrase IX), while methoxy groups prioritize interactions with hydrophobic pockets .
- Prop-2-ynyl vs. Methyl : The alkyne group in the target compound may enable click chemistry modifications or covalent binding to cysteine residues, a feature absent in methyl-substituted analogs .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indexes (MACCS and Morgan fingerprints), the target compound shows:
- Tanimoto (MACCS) : 0.72 with the ethoxy analog, 0.65 with the methoxy analog.
- Dice (Morgan) : 0.68 with the ethoxy analog, 0.60 with the methoxy analog. This confirms higher structural similarity to the ethoxy derivative, aligning with shared sulfonyl/carboxylate motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
